Validated Molecular Scaffold for Generating Potent ALK Kinase Inhibitors
4-Amino-N,N-dimethylpiperidine-1-carboxamide serves as the core piperidine carboxamide scaffold (Compound 1) from which potent ALK inhibitors were developed. The parent scaffold demonstrated an IC50 of 0.174 μM against the ALK enzyme [1]. SAR studies around this exact core led to optimized molecules with significantly improved potency and selectivity over the counter-target IGF1R, whereas modifications to the piperidine substitution pattern or the urea moiety would abrogate activity [2].
| Evidence Dimension | Enzyme Inhibition Potency (ALK) |
|---|---|
| Target Compound Data | IC50 = 0.174 μM (parent scaffold 1) |
| Comparator Or Baseline | No direct comparator data available for unsubstituted scaffold. |
| Quantified Difference | Baseline potency established; SAR optimization from this scaffold achieved sub-100 nM IC50 values. |
| Conditions | In vitro ALK enzyme assay, high-throughput screening format. |
Why This Matters
This confirms the compound is the validated, published starting point for a known inhibitor series; procuring it provides a direct path to active molecules, saving the cost and time of de novo scaffold discovery.
- [1] Marian C. Bryan et al. Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 2012, 55(4), 1698-1705. View Source
- [2] Marian C. Bryan et al. Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry, 2012, 55(4), 1698-1705. View Source
